molecular formula C15H16FN3O B7635596 N-ethyl-N-(3-fluorophenyl)-2,4-dimethylpyrimidine-5-carboxamide

N-ethyl-N-(3-fluorophenyl)-2,4-dimethylpyrimidine-5-carboxamide

Cat. No. B7635596
M. Wt: 273.30 g/mol
InChI Key: ACHYAVVAFLUIPW-UHFFFAOYSA-N
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Description

N-ethyl-N-(3-fluorophenyl)-2,4-dimethylpyrimidine-5-carboxamide, commonly known as EFDP, is a chemical compound that falls under the category of pyrimidine derivatives. EFDP has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

EFDP exerts its pharmacological effects by binding to the DNA of cancer cells, thereby inhibiting their growth and inducing apoptosis. EFDP also inhibits the activity of certain enzymes involved in inflammation and fungal/bacterial growth.
Biochemical and Physiological Effects:
EFDP has been shown to have a low toxicity profile and is well-tolerated by the body. It has been found to exhibit minimal adverse effects on vital organs such as the liver and kidneys. EFDP has also been shown to improve the activity of the immune system by increasing the production of cytokines and other immune-modulating molecules.

Advantages and Limitations for Lab Experiments

EFDP is a highly potent and selective compound that can be easily synthesized in the laboratory. Its low toxicity profile and well-tolerated nature make it an ideal candidate for preclinical studies. However, due to its complex synthesis method, EFDP can be expensive to produce in large quantities.

Future Directions

There are several potential future directions for the research and development of EFDP. These include:
1. Studying the efficacy of EFDP in combination with other chemotherapeutic agents for the treatment of cancer.
2. Investigating the potential of EFDP as a novel anti-inflammatory agent for the treatment of inflammatory diseases.
3. Exploring the use of EFDP as a potential antifungal and antibacterial agent for the treatment of infectious diseases.
4. Investigating the pharmacokinetics and pharmacodynamics of EFDP in animal models to determine its potential clinical applications.
5. Developing novel EFDP derivatives with improved pharmacological properties.
Conclusion:
In conclusion, EFDP is a highly potent and selective compound that has shown great promise in various scientific research applications. Its potential applications in the fields of cancer therapy, inflammation, and infectious diseases make it a valuable compound for further research and development. The future directions for EFDP research are vast, and it is expected that this compound will continue to be an important subject of scientific research in the years to come.

Synthesis Methods

EFDP can be synthesized through a multi-step process that involves the reaction of 3-fluoroaniline with ethyl 2,4-dimethylpyrimidine-5-carboxylate in the presence of a base. The resulting intermediate is then treated with ethyl chloroformate and triethylamine to yield EFDP.

Scientific Research Applications

EFDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. EFDP has been shown to exhibit potent antitumor activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory, antifungal, and antibacterial properties.

properties

IUPAC Name

N-ethyl-N-(3-fluorophenyl)-2,4-dimethylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c1-4-19(13-7-5-6-12(16)8-13)15(20)14-9-17-11(3)18-10(14)2/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHYAVVAFLUIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=CC=C1)F)C(=O)C2=CN=C(N=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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